Ethyl 2,6-dichloroisonicotinate
Overview
Description
Ethyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C8H7Cl2NO2. It is an ester derivative of 2,6-dichloroisonicotinic acid and is known for its applications in various fields, including agriculture and pharmaceuticals .
Scientific Research Applications
Ethyl 2,6-dichloroisonicotinate has several scientific research applications:
Agriculture: It is used as an elicitor to induce plant defense responses, enhancing the production of secondary metabolites in plants.
Pharmaceuticals: The compound and its derivatives are studied for their potential therapeutic properties, including antimicrobial and antiviral activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
Ethyl 2,6-dichloroisonicotinate, also known as 2,6-Dichloro-isonicotinic acid ethyl ester, is a chemical compound with the molecular formula C8H7Cl2NO2 . This compound has been studied for its potential role in inducing the biosynthesis of plant secondary metabolites .
Target of Action
It’s known that this compound is used as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections .
Mode of Action
This compound is believed to induce the same classes of genes in tobacco that are expressed systemically after tobacco mosaic virus (TMV) infection . This suggests that the compound interacts with its targets by mimicking the plant-pathogen interaction, thereby stimulating the plant’s natural defenses .
Biochemical Pathways
It’s known that the compound induces the biosynthesis of plant secondary metabolites . These metabolites often play a role in plant defense against pathogens, suggesting that the compound may affect pathways related to these defense mechanisms.
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of gene expression related to plant defense mechanisms . This results in an increased resistance to infections, even before the first symptoms appear .
Safety and Hazards
Preparation Methods
Ethyl 2,6-dichloroisonicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-dichloroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl 2,6-dichloroisonicotinate is similar to other ester derivatives of 2,6-dichloroisonicotinic acid, such as trifluorothis compound and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate . These compounds share similar chemical properties and applications but may differ in their efficacy and specific uses. For example, trifluorothis compound has been shown to be a more potent elicitor in certain plant systems .
Properties
IUPAC Name |
ethyl 2,6-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBMYSZXFNZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166874 | |
Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-14-4 | |
Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1604-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-isonicotinic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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